3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Overview
Description
The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The empirical formula of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is C10H11N3O2 . The molecular weight is 205.21 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has been explored in various chemical syntheses. For example, it has been used in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, which are significant in various chemical applications (Jones et al., 1990). Additionally, its crystal structure was determined via X-ray crystallography, revealing insights into its molecular packing and hydrogen bonding patterns, which are critical for understanding its chemical behavior (Argay et al., 1999).
Electronic Structure and Vibrational Analysis
In the field of computational chemistry, the electronic structure and vibrational spectra of related compounds have been extensively studied. For instance, an intensive vibrational analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione was conducted, providing insights into its electronic structure and potential antioxidant activity (Boobalan et al., 2014).
Multicomponent Synthesis and Pharmaceutical Applications
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives have been synthesized using multicomponent reactions, showing potential in the development of pharmaceutical compounds. For example, the synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones demonstrated good yields and potential for further pharmaceutical exploration (Adib et al., 2011).
Potential in Drug Development
Several studies have highlighted the potential of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione derivatives in drug development. For instance, the synthesis and biochemical evaluation of analogues based on phenylpyrrolidine-2,5-dione suggested their relevance in inhibiting certain enzymes, which could be crucial for developing new therapeutic agents (Daly et al., 1986).
Future Directions
The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXBWSQZDAQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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